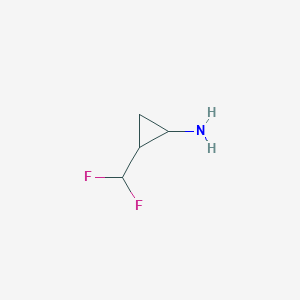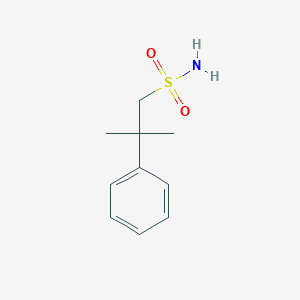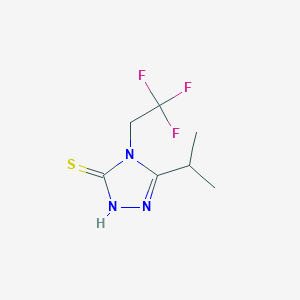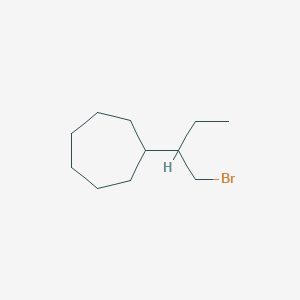
(1-Bromopentan-2-YL)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Bromopentan-2-YL)cyclohexane is an organic compound that belongs to the class of cycloalkanes It consists of a cyclohexane ring substituted with a bromopentan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromopentan-2-YL)cyclohexane typically involves the bromination of pentan-2-ylcyclohexane. One common method is the free radical bromination using bromine (Br2) in the presence of a radical initiator such as light or heat. The reaction proceeds as follows: [ \text{C11H22} + \text{Br2} \rightarrow \text{C11H21Br} + \text{HBr} ]
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where bromination is carried out under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
(1-Bromopentan-2-YL)cyclohexane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: It can be oxidized to form corresponding alcohols or ketones and reduced to form alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products Formed
Substitution: Formation of pentan-2-ylcyclohexanol, pentan-2-ylcyclohexanenitrile, etc.
Elimination: Formation of cyclohexene derivatives.
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of pentan-2-ylcyclohexane.
Aplicaciones Científicas De Investigación
(1-Bromopentan-2-YL)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-Bromopentan-2-YL)cyclohexane in chemical reactions involves the formation of reactive intermediates such as carbocations, carbanions, or free radicals. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane: A simple cycloalkane with no substituents.
Cyclopentane: A smaller ring structure with similar chemical properties.
1-Bromocyclohexane: A brominated cyclohexane without the pentan-2-yl group.
Propiedades
Fórmula molecular |
C11H21Br |
|---|---|
Peso molecular |
233.19 g/mol |
Nombre IUPAC |
1-bromopentan-2-ylcyclohexane |
InChI |
InChI=1S/C11H21Br/c1-2-6-11(9-12)10-7-4-3-5-8-10/h10-11H,2-9H2,1H3 |
Clave InChI |
USZZOSSRIVWGOV-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CBr)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2,6-Diazaspiro[3.4]octan-2-yl}-2-methylpropan-1-one](/img/structure/B13199397.png)
![7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13199405.png)



![Spiro[4.5]decane-6-sulfonamide](/img/structure/B13199430.png)
![{6,6-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13199432.png)

![Methyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13199443.png)

![3-Phenylbicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B13199450.png)



